Disperse Orange 5

Description

Contextualization of Disperse Orange 5 within the Landscape of Industrial Dyes

Disperse dyes, including this compound, are a class of non-ionic organic compounds with low water solubility. mdpi.com They are primarily used for dyeing synthetic fibers such as polyester (B1180765), nylon, acetate (B1210297), and cellulose (B213188). mdpi.comprochemicalanddye.com The application process typically involves immersing textiles in an aqueous dispersion of the dye. mdpi.com A significant characteristic of disperse dyes is their ability to penetrate and become fixed within the fiber matrix of synthetic textiles.

Azo dyes, a major category of synthetic dyes to which this compound belongs, are characterized by the presence of one or more azo groups (-N=N-). evitachem.com This structural feature is fundamental to their color properties. evitachem.com The broader family of disperse dyes encompasses various chemical structures, including both azo and anthraquinone-based compounds. mdpi.com

Historical Trajectory and Evolution of this compound Applications

Historically, disperse dyes were developed for coloring cellulose acetate. satra.com Their use has since expanded to a wide range of synthetic fibers, including polyester, nylon, and acrylics. worlddyevariety.comsatra.com this compound has found applications in dyeing polyester, polyamide fiber 66, acrylic, and triacetate fibers. worlddyevariety.comchemicalbook.com Beyond textiles, it has also been utilized for shading wool, fur, and plastic products. worlddyevariety.comchemicalbook.com The development of various disperse orange dyes, such as Disperse Orange 1, 3, 25, 30, and others, highlights the efforts to create a range of shades and improve properties like colorfastness for different applications. satra.commamtaexim.comgoogle.com

Current Research Imperatives and Future Trajectories for this compound Studies

Contemporary research on disperse dyes like this compound is increasingly focused on their environmental impact and the development of remediation strategies. Studies have investigated the use of biosorbents, such as olive pomace, for the removal of disperse dyes from wastewater. mdpi.com Other research has explored the use of synthesized zeolite from industrial byproducts like cenospheres to adsorb and remove Disperse Orange 25 from textile mill effluents. iwaponline.comresearchgate.net

Electrochemical methods are also being explored for both the detection and degradation of disperse dyes. nih.gov For instance, research has been conducted on the direct cathodic reduction of Disperse Orange 62. researchgate.net Future research is likely to continue focusing on the development of efficient and environmentally friendly methods for treating wastewater containing disperse dyes. nih.gov This includes the exploration of advanced nanomaterials and multi-modal sensing platforms that combine electrochemical detection with other analytical techniques. nih.gov Additionally, understanding the interactions between disperse dyes and biological systems, such as the impact on DNA, remains an area of active investigation. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

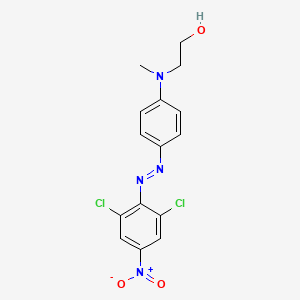

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N4O3/c1-20(6-7-22)11-4-2-10(3-5-11)18-19-15-13(16)8-12(21(23)24)9-14(15)17/h2-5,8-9,22H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIGKGDPQRWZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015434, DTXSID90863722 | |

| Record name | C.I. Disperse Orange 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((E)-(2,6-Dichloro-4-nitrophenyl)diazenyl)phenyl)(methyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-56-0, 1071691-59-2 | |

| Record name | 2-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]methylamino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 11100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]methylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((E)-(2,6-Dichloro-4-nitrophenyl)diazenyl)phenyl)(methyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]methylamino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Manufacturing Processes of Disperse Orange 5

Established Reaction Pathways for Disperse Orange 5 Synthesis

The traditional and most common method for synthesizing this compound involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Diazotization and Azo Coupling Reactions in this compound Production

The synthesis of this compound begins with the diazotization of 2,6-dichloro-4-nitroaniline. worlddyevariety.comchemicalbook.com This reaction is typically carried out in an acidic medium, such as hydrochloric acid, with the addition of sodium nitrite (B80452) at low temperatures (0–5 °C) to form the corresponding diazonium salt. mdpi.comtsijournals.com Strict temperature control is crucial during this stage to prevent the premature decomposition of the unstable diazonium salt.

Following the formation of the diazonium salt, an azo coupling reaction is initiated. The diazonium salt acts as an electrophile and reacts with a coupling component, which for this compound is 2-(Methyl(phenyl)amino)ethanol. worlddyevariety.comchemicalbook.com This reaction is also performed under controlled temperature and pH conditions to ensure the desired product is formed with high yield and purity. tsijournals.com The final product, this compound, precipitates from the reaction mixture and is then filtered, washed, and dried. mdpi.com

Precursor Design and Chemical Transformations for this compound

The selection of precursors is a critical aspect of the synthesis of this compound, directly influencing the final properties of the dye. The diazo component, 2,6-dichloro-4-nitroaniline, provides the necessary chromophoric and auxochromic groups that contribute to the dye's color and affinity for polyester (B1180765) fibers. worlddyevariety.comchemicalbook.com The presence of the nitro group and chlorine atoms on the aromatic ring influences the electron density and, consequently, the color of the resulting dye. mdpi.com

The coupling component, 2-(Methyl(phenyl)amino)ethanol, is chosen for its ability to readily couple with the diazonium salt and for the properties it imparts to the final dye molecule, such as its dispersibility in water. worlddyevariety.comchemicalbook.com The chemical transformations involved are electrophilic aromatic substitution reactions, where the diazonium ion attacks the electron-rich aromatic ring of the coupling component.

Advanced Strategies in this compound Manufacturing

In recent years, there has been a growing emphasis on developing more sustainable and efficient manufacturing processes for dyes, including this compound. These advanced strategies focus on the principles of green chemistry and the optimization of reaction conditions.

Catalytic Approaches and Reaction Optimization for this compound

Catalytic approaches are being explored to enhance the efficiency and selectivity of the reactions involved in this compound synthesis. While specific catalytic systems for this compound are not extensively documented in the provided search results, the general trend in azo dye synthesis is the investigation of catalysts that can promote the diazotization and coupling reactions under milder conditions, potentially leading to higher yields and purities. researchgate.net

Reaction optimization plays a crucial role in improving the manufacturing process. This involves systematically studying the effects of various parameters such as temperature, pH, reaction time, and reactant concentrations to identify the optimal conditions for maximizing product yield and quality while minimizing by-product formation. iwaponline.com

Industrial Scale-Up and Process Engineering Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process engineering principles. This includes the design of large-scale reactors with efficient mixing and heat transfer capabilities to maintain precise temperature control during the exothermic diazotization reaction.

Post-synthesis processing is also a critical step in manufacturing. The crude dye is often subjected to purification processes such as filtration and washing to remove impurities. mdpi.com The physical form of the final product is also important for its application in the textile industry. Disperse dyes are typically milled to a fine particle size and formulated with dispersing agents to ensure stable dispersion in the dye bath. researchgate.net The final product may be available as a powder or a liquid formulation.

Below is an interactive data table summarizing the key reaction parameters for the synthesis of a related disperse dye, which illustrates the type of data crucial for industrial production.

| Parameter | Value | Reference |

| Diazo Component | 2,6-Dichioro-4-nitroaniline | worlddyevariety.comchemicalbook.com |

| Coupling Component | 2-(Methyl(phenyl)amino)ethanol | worlddyevariety.comchemicalbook.com |

| Diazotization Temperature | 0-5 °C | mdpi.comtsijournals.com |

| Coupling pH | Weakly Acidic | mdpi.com |

Environmental Fate and Transformation of Disperse Orange 5

Degradation Pathways of Disperse Orange 5 in Environmental Matrices

The breakdown of this compound in the environment can occur through several mechanisms, including photolytic, biological, and chemical degradation.

Photolytic degradation involves the breakdown of a chemical compound by light. For some disperse dyes, this can be a significant degradation pathway. While specific studies on the photolytic degradation of this compound are limited, the general mechanisms for similar dyes involve photo-oxidation and photo-reductive cleavage of bonds. optica.org Absorbed light can generate reactive species like ions and free radicals, which then react with the dye molecule, leading to its breakdown. optica.org For the related dye, Disperse Orange 11, photodegradation is influenced by an applied electric field, suggesting that charged or polarizable fragments are formed during the process. optica.org The process can also be reversible, with some photodegraded molecules recovering over time. nih.govaip.org The efficiency of photodegradation can depend on the wavelength of light, with different efficiencies observed for reversible and irreversible degradation pathways. optica.org

Microbial communities, including bacteria and fungi, play a crucial role in the breakdown of azo dyes like this compound.

Bacterial Degradation: Several bacterial species have been shown to decolorize and degrade azo dyes. For instance, a bacterial consortium of Providencia rettgeri and Pseudomonas sp. demonstrated high decolorization efficiency for various azo dyes under sequential microaerophilic/aerobic conditions. excli.denih.gov The initial step in bacterial degradation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-) by enzymes such as azoreductase, typically under anaerobic or microaerophilic conditions. tandfonline.comopenbiotechnologyjournal.com This process breaks the dye molecule into smaller aromatic amines, which can then be further mineralized under aerobic conditions. excli.de A strain of Acinetobacter sp. isolated from sludge was able to decolorize a similar dye, Disperse Orange S-RL, with over 90% efficiency under optimal conditions. researchgate.netnih.govgjesm.net

Fungal Degradation: White-rot fungi are particularly effective at degrading a wide range of organic pollutants, including azo dyes. researchgate.net These fungi secrete powerful extracellular enzymes like laccases and peroxidases that can oxidize the dye molecules. tandfonline.comresearchgate.net For example, Pleurotus ostreatus has been shown to degrade Disperse Orange 3, a structurally similar azo dye, through an oxidative mechanism, leading to the formation of metabolites such as 4-nitroaniline (B120555), 4-nitrobenzene, 4-nitrophenol, and 4-nitroanisole. researchgate.netcapes.gov.brscielo.br This oxidative pathway is different from the typical reductive cleavage seen in bacteria. researchgate.net Other fungi, such as Trichoderma asperellum, have also demonstrated the ability to decolorize various azo dyes. researchgate.net

Table 1: Microbial Degradation of Structurally Similar Azo Dyes

| Microorganism | Dye | Degradation/Decolorization Efficiency | Key Enzymes/Conditions | Reference |

|---|---|---|---|---|

| Acinetobacter sp. SRL8 | Disperse Orange S-RL | 90.2% | Microaerophilic, Azoreductase | researchgate.netnih.gov |

| Pleurotus ostreatus | Disperse Orange 3 | Metabolites identified | Laccase, Lignin (B12514952) Peroxidase | researchgate.netcapes.gov.brscielo.br |

| Providencia rettgeri & Pseudomonas sp. | Disperse Red 78 | 98-99% | Sequential microaerophilic/aerobic, Azoreductase, Laccase | excli.denih.gov |

| Shewanella putrefaciens | Disperse Orange 3 | 53% | Anaerobic | tandfonline.com |

In aquatic and terrestrial environments, this compound can undergo chemical transformations. Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for many disperse dyes under neutral environmental pH (6-9). canada.cascbt.com However, under alkaline conditions, some azo disperse dyes containing ester groups can be hydrolyzed. researchgate.net The primary degradation in anaerobic sediments is expected to be reductive cleavage of the azo bond, similar to bacterial degradation. canada.cascbt.com

Biodegradation of this compound by Microbial Communities (e.g., bacterial, fungal)

Sorption and Desorption Dynamics of this compound in Environmental Media

The movement and availability of this compound in the environment are heavily influenced by its sorption (adhesion) and desorption (release) from soil, sediment, and other materials.

Due to their low water solubility and tendency to associate with organic matter, disperse dyes like this compound are expected to partition from water to soil and sediment. canada.ca Sorption is a key process determining their fate in aquatic and terrestrial systems. canada.cacanada.ca Once in the sediment, they may bind reversibly and potentially be resuspended, or bind irreversibly and remain buried. canada.ca The presence of these dyes in wastewater treatment plant effluents suggests that they can be transported into aquatic environments and subsequently settle into the sediment. canada.ca

The adsorption of disperse dyes has been studied on various materials, which provides insight into their environmental behavior. The adsorption process is influenced by factors such as pH, temperature, and the nature of the adsorbent material. iau.iriwaponline.com For example, the adsorption of Disperse Orange 30 on polyester (B1180765) was found to be an exothermic process, with the amount of adsorbed dye decreasing as the temperature increased. iau.irresearchgate.netresearchgate.net The pH of the solution also significantly affects adsorption, with optimal pH values often being in the acidic range for polyester. iau.irresearchgate.net

Different isotherm models, such as the Langmuir, Freundlich, and Nernst models, are used to describe the equilibrium adsorption behavior. iau.ircrimsonpublishers.com For Disperse Orange 30 on polyester, the Nernst isotherm provided the best fit, indicating a partitioning mechanism. iau.irresearchgate.netcrimsonpublishers.com The adsorption capacity of various low-cost adsorbents, such as orange peels and peanut hulls, has also been investigated for the removal of disperse dyes from water. neliti.compjsir.org Studies on carbon soot as an adsorbent for Disperse Orange 25 showed that the adsorption capacity increased with temperature. journalijar.com

Table 2: Adsorption Isotherm and Kinetic Models for Similar Disperse Dyes

| Dye | Adsorbent | Best Fit Isotherm Model | Key Findings | Reference |

|---|---|---|---|---|

| Disperse Orange 30 | Polyester | Nernst | Adsorption is exothermic; decreases with increasing temperature. | iau.irresearchgate.netresearchgate.netcrimsonpublishers.com |

| Disperse Orange 25 | Carbon Soot | Freundlich | Adsorption capacity increases with increasing temperature. | journalijar.com |

| Disperse Orange 25 | Zeolite from Cenospheres | Langmuir | Maximum adsorption capacity of 125 mg/g. | iwaponline.com |

| Disperse Red 3B | Fly Ash Composite | Langmuir | Maximum adsorption capacity of 103.95 mg/g. | researchgate.net |

Interaction of this compound with Soil and Sediment Components

Environmental Mobility and Bioavailability of this compound in Ecosystems

This compound, a member of the azo disperse dye class, exhibits environmental behaviors largely dictated by its physicochemical properties, primarily its low water solubility and high affinity for organic matter. canada.cascbt.com These characteristics govern its movement, distribution, and availability to living organisms within various ecosystems. scbt.comcanada.ca As a non-ionic and hydrophobic compound, its fate is closely linked to partitioning between water, soil, and sediment phases. scbt.commst.dk

When released into aquatic environments, such as through textile industry effluents, this compound is not expected to remain in the water column for extended periods. canada.ca Due to its low solubility and a density greater than water, the dye tends to adsorb to suspended solids and particulate matter. canada.cacanada.ca This process, known as sorption, is a critical mechanism in its environmental distribution. canada.cacanada.ca Consequently, the dye is largely removed from the water phase and partitions to sludge in wastewater treatment facilities or to bottom sediments in natural water bodies. canada.ca The bioavailability of this compound is generally considered low, a result of its minimal solubility in water and its relatively large molecular size, which can limit its uptake by organisms. canada.ca

Leaching Potential and Transport Mechanisms of this compound

The transport of this compound in the environment is primarily driven by its strong tendency to adsorb to solid matrices rather than dissolving in water. canada.ca This significantly limits its potential for leaching through the soil profile and into groundwater.

Key transport mechanisms and properties include:

Sorption: As a hydrophobic substance with a moderate to high octanol-water partition coefficient (log Kₒw), this compound preferentially binds to organic carbon in soil and sediment. canada.cagazette.gc.ca This adsorption is the dominant fate process, effectively immobilizing the dye and reducing its mobility in aquatic and terrestrial systems. canada.cacanada.ca

Sedimentation: In aquatic systems, dye particles that are not truly dissolved will associate with organic matter and settle out of the water column due to gravity, accumulating in the sediment layer. canada.ca Once in the sediment, some azo dyes may bind irreversibly and remain buried, while others could potentially be resuspended through physical disturbances. canada.ca

Wastewater Treatment Removal: During wastewater treatment, the dye's affinity for solids means it is expected to be largely captured by sludge filters or adsorbed during the treatment process, preventing its direct release into receiving waters. canada.ca An environmental monitoring project across 26 wastewater treatment plants in Canada included this compound in its analysis but did not detect it in the final effluents, suggesting effective removal. canada.ca

Volatilization and Hydrolysis: Evaporation from water surfaces is not an anticipated transport pathway for this compound. canada.ca Likewise, hydrolysis is considered a negligible process under typical environmental conditions. canada.ca

The following table summarizes key physical and chemical properties that influence the environmental mobility of this compound.

Table 1: Physicochemical Properties Influencing the Mobility of this compound

| Property | Value/Description | Implication for Mobility and Transport |

|---|---|---|

| Water Solubility | Low (<1 mg/L for the Azo Disperse Dye group) canada.cagazette.gc.ca | Limits transport in the aqueous phase; promotes partitioning to solids. |

| Octanol-Water Partition Coefficient (log Kₒw) | 3.4 to 5.7 (for the Azo Disperse Dye group) canada.cagazette.gc.ca | Indicates a high potential for sorption to organic matter in soil and sediment. |

| Density | 1.48 g/cm³ (calculated) canada.ca | Higher than water, facilitating sedimentation. |

| Vapour Pressure | Low (<4.53 × 10⁻⁷ Pa for the Azo Disperse Dye group) gazette.gc.ca | Negligible volatilization from water or soil surfaces. |

Bioaccumulation and Biotransformation of this compound in Non-Human Biota

Bioavailability: The low water solubility and tendency to bind to sediment reduce the concentration of the dye that is freely available for uptake by aquatic organisms. canada.ca Furthermore, the large cross-sectional diameter of many disperse dyes can hinder their passage across biological membranes. canada.cacanada.ca

Bioaccumulation Potential: Experimental data for the azo disperse dye group suggest that the potential for these substances to bioaccumulate in pelagic (water-column dwelling) organisms is low. gazette.gc.ca While specific bioconcentration factor (BCF) data for this compound is limited, studies on structural analogues like Disperse Orange 30 have been used to infer a low potential for bioaccumulation in fish. canada.ca

While the parent compound may not significantly bioaccumulate, its transformation products are of environmental interest. The primary pathway for the degradation of azo dyes like this compound is through biotransformation, specifically under anaerobic (oxygen-poor) conditions found in sediments. canada.ca

Reductive Cleavage: The defining characteristic of azo dyes is the azo bond (-N=N-). Under anaerobic conditions, microorganisms can enzymatically cleave this bond. canada.cacanada.ca This reductive process breaks the molecule down, resulting in the formation of aromatic amines. canada.cagazette.gc.ca

Degradation Products: The biotransformation of this compound is expected to release degradation products that may include amine, aniline, or phenolic functional groups. gazette.gc.ca These transformation products have their own distinct chemical properties and environmental fates, which can differ significantly from the parent dye. Research on other disperse azo dyes in sediments has shown that this degradation can occur relatively quickly, with half-lives of hours to days under favorable conditions. mst.dk

The following table summarizes the key aspects of the bioaccumulation and biotransformation of this compound.

Table 2: Summary of Bioaccumulation and Biotransformation of this compound

| Process | Finding | Scientific Rationale |

|---|---|---|

| Bioavailability | Expected to be low. canada.ca | Low water solubility and large molecular size limit uptake by organisms. canada.ca |

| Bioaccumulation | Low potential in aquatic organisms. gazette.gc.ca | Experimental studies on the Azo Disperse Dye group show limited accumulation. canada.cagazette.gc.ca |

| Biotransformation Pathway | Reductive cleavage of the azo bond. canada.cacanada.ca | Occurs primarily in anaerobic environments like sediment, mediated by microorganisms. canada.ca |

| Transformation Products | Formation of aromatic amines. canada.cagazette.gc.ca | The cleavage of the -N=N- bond results in smaller molecules with amine, aniline, or phenolic groups. gazette.gc.ca |

Analytical Methodologies for Disperse Orange 5 Detection and Quantification

Spectroscopic Techniques for Disperse Orange 5 Analysis

Spectroscopic methods are fundamental in the analysis of this compound, providing insights into its concentration and molecular structure.

UV-Vis Spectrophotometry for this compound Characterization and Quantification

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the characterization and quantification of disperse dyes like this compound. This method is based on the principle that the dye molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is a characteristic feature of the dye's chromophoric system, which for this compound, typically involves azo (-N=N-) groups connected to aromatic rings.

For disperse orange dyes, the characteristic absorption generally falls within the 440-450 nm range. vulcanchem.com For instance, Disperse Orange 25 has a λmax of 470 nm. iwaponline.com The intensity of the absorption at λmax is directly proportional to the concentration of the dye in a solution, a relationship described by the Beer-Lambert law. This allows for the quantification of this compound in samples. In research, UV-Vis spectrophotometry has been used to monitor the degradation of disperse dyes by observing changes in their absorption spectra over time. mdpi.comchemicalbook.com

However, the broad absorption bands of disperse dyes, resulting from the overlap of π-π* and n-π* transitions, can present challenges, especially in complex mixtures where spectra of different dyes may overlap. mdpi.com To address this, multivariate calibration methods like partial least squares (PLS) and principal component regression (PCR) can be applied to the UV-Vis spectral data to simultaneously determine the concentrations of multiple dyes in a mixture. researchgate.netresearchgate.net

Infrared Spectroscopy in the Structural Elucidation of this compound

Infrared (IR) spectroscopy is a powerful tool for the structural elucidation of this compound by identifying the functional groups present in the molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For azo disperse dyes such as this compound, IR spectroscopy can be used to identify key functional groups. vulcanchem.com This is often done using KBr pellets or solutions in solvents like chloroform. vulcanchem.com The presence of specific absorption bands in the IR spectrum can confirm the structure of the dye. For example, the azo group (-N=N-), aromatic rings, and any other substituent groups will have characteristic absorption peaks. iwaponline.commdpi.comresearchgate.net

Chromatographic Separations for this compound

Chromatographic techniques are essential for separating this compound from other components in a sample, enabling its accurate quantification and identification, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of disperse dyes, including this compound. vulcanchem.comvulcanchem.com It is widely employed for determining the purity and content of the dye in various products. The German standard method DIN 54231, for instance, utilizes HPLC for the analysis of disperse dyes in textiles. labrulez.com

In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the sample separate based on their differential interactions with the stationary and mobile phases. For disperse dyes, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of water, acetonitrile, or methanol, sometimes with additives like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape. lcms.czlcms.cz

Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector, which can monitor the absorbance at one or multiple wavelengths. lcms.cz The retention time, the time it takes for a compound to elute from the column, is a characteristic identifier for this compound under specific chromatographic conditions. The peak area in the chromatogram is proportional to the concentration of the dye, allowing for quantitative analysis.

Table 1: Example of HPLC Conditions for Disperse Dye Analysis

| Parameter | Condition |

|---|---|

| LC System | ACQUITY Arc |

| Column | XBridge C18, 2.1 x 150 mm, 5 µm |

| Mobile Phase A | 10 mmol Ammonium acetate, pH 3.6 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.30 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| PDA Detection | 210 to 800 nm |

Source: lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace this compound Detection in Complex Matrices

For the detection of trace amounts of this compound in complex matrices such as environmental water samples or textiles, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. satra.comoup.com This technique couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

After chromatographic separation, the eluting compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). labrulez.comwaters.com The resulting ions are then analyzed by the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations, by minimizing matrix interference. labrulez.comsciex.com

LC-MS/MS methods have been developed to simultaneously analyze a wide range of disperse dyes, including this compound. lcms.czoup.commdpi.com These methods can achieve very low limits of detection (LOD) and quantification (LOQ), making them suitable for regulatory monitoring and environmental analysis. oup.com For instance, one study reported an LOD of around 2.0 ng L⁻¹ for several disperse dyes in aqueous solutions. oup.com

Table 2: Example of LC-MS/MS Conditions for Disperse Dye Analysis

| Parameter | Condition |

|---|---|

| LC System | Shimadzu Prominence LC system |

| Column | Waters HSS T3 C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 5 mM ammonium acetate with 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 300 µL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | SCIEX Triple Quad 4500 system |

| Ionization Mode | Electrospray ionization (ESI) |

Source: sciex.com

Advanced Analytical Approaches for this compound Monitoring

Beyond the standard spectroscopic and chromatographic methods, advanced analytical approaches are continually being explored to enhance the monitoring of this compound. These can include the development of novel sample preparation techniques to improve extraction efficiency and reduce matrix effects. Solid-phase extraction (SPE) is a common pre-concentration step used before LC-MS/MS analysis to isolate and enrich disperse dyes from environmental samples. oup.com

Furthermore, the use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide even greater mass accuracy and resolving power, aiding in the identification of unknown degradation products and metabolites of this compound.

The combination of different analytical techniques provides a comprehensive toolkit for the detection, quantification, and structural analysis of this compound, ensuring its effective monitoring in various applications and environments.

Electrochemical Sensing Strategies for this compound

Electrochemical sensors have emerged as powerful tools for dye detection due to their high sensitivity, rapid response, potential for miniaturization, and cost-effectiveness. mdpi.com The fundamental principle lies in exploiting the intrinsic redox properties of the target analyte. mdpi.com For azo dyes like this compound, the azo group (-N=N-) is the primary electroactive center, making it a suitable target for electrochemical analysis. mdpi.com

Research into electrochemical sensors for dyes has explored various electrode designs, from simple unmodified electrodes to sophisticated chemically modified and nanomaterial-based platforms. mdpi.com While unmodified electrodes offer simplicity and low cost, their sensitivity and selectivity can be limited. mdpi.com To enhance performance, researchers have focused on modifying electrode surfaces.

Chemically Modified Electrodes (CMEs): CMEs incorporate specific chemical modifiers to improve sensitivity, selectivity, and stability. mdpi.com Polymers and molecularly imprinted polymers (MIPs) are common modifiers. mdpi.com For instance, a label-free impedimetric immunosensor was developed for the detection of the textile dye Disperse Orange 1 (DO1), a compound structurally related to this compound. This immunosensor was constructed by grafting diamine compounds onto a glassy carbon electrode surface and then immobilizing an antibody for DO1. The sensor demonstrated a linear detection range from 5.0 nmol L⁻¹ to 0.5 µmol L⁻¹ with a low detection limit of 7.56 nmol L⁻¹.

Nanomaterial-Based Sensors: The use of nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles represents a significant frontier in electrochemical sensing. mdpi.com These materials dramatically increase the electrode's effective surface area and can catalyze electron transfer reactions, leading to superior analytical performance. mdpi.comresearchgate.net For example, Tb³⁺ doped La₁₀Si₆O₂₇ nanophosphors have been investigated for their electrochemical sensor activities on Disperse Orange dyes. researchgate.net These nanomaterial-based electrodes exhibited reversible reactions, low charge transfer resistance, and high capacitance, indicating their potential for sensor applications. researchgate.net

The table below summarizes the performance of an electrochemical immunosensor for a related Disperse Orange compound.

| Sensor Type | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |

| Impedimetric Immunosensor | Disperse Orange 1 | 5.0 nmol L⁻¹ - 0.5 µmol L⁻¹ | 7.56 nmol L⁻¹ |

Automation and Miniaturization in this compound Analysis

The trend towards automation and miniaturization in analytical chemistry aims to develop more efficient, cost-effective, and portable technologies. mdpi.com These approaches reduce reagent and sample consumption, minimize waste, and increase the number of analyses that can be performed, which is particularly beneficial for high-throughput screening. mdpi.comdispendix.com

Automation: Automated systems, such as Flow Injection Analysis (FIA), offer high throughput, minimal sample and reagent use, and low waste generation. mdpi.com In FIA, a sample is injected into a continuously flowing carrier stream that transports it to a detector. This technique can be coupled with various detectors, including spectrophotometers, for dye quantification. mdpi.com The automation of laboratory operations, including solution handling, mixing, and transport, enhances procedural reproducibility by eliminating manual errors and reducing user contact with potentially harmful reagents. cuni.cz While specific automated systems for this compound are not detailed in the available literature, the principles of FIA and other flow-based techniques are broadly applicable to dye analysis. mdpi.comcuni.cz

Miniaturization: Miniaturization involves scaling down analytical assays to reduce the total volume. dispendix.com This approach not only saves on expensive reagents and precious samples but also contributes to sustainability by reducing the use of disposable plastics. dispendix.com Microfluidic paper-based analytical devices (µPADs) and lab-on-a-chip systems are examples of miniaturized platforms. researchgate.net These devices integrate multiple laboratory functions on a single small chip or paper substrate, allowing for rapid, on-site analysis. researchgate.net For instance, miniaturized photothermal sensors have been developed for the trace analysis of textile dyes in liquid samples, demonstrating the potential for creating compact and cost-effective measurement systems. spiedigitallibrary.org A solid-state potentiometric sensor was developed for the inline monitoring of the microbial biodegradation of the azo dye Direct Red-81, highlighting the move towards portable, real-time analysis tools. researchgate.net

The integration of automation and miniaturization holds significant promise for the analysis of compounds like this compound, paving the way for portable, real-time monitoring systems for environmental and industrial applications. mdpi.comresearchgate.net

The table below highlights the general benefits associated with the miniaturization of analytical processes.

| Benefit | Description | References |

| Reduced Costs | Decreases the required volume of expensive reagents and precious samples by up to a factor of 10. | dispendix.comdispendix.com |

| Increased Throughput | Enables parallel processing, where multiple reactions can be carried out simultaneously. | dispendix.comdispendix.com |

| Enhanced Sustainability | Reduces the consumption of single-use plastics and the generation of hazardous waste. | dispendix.com |

| Improved Data Quality | Automation reduces the risk of manual errors, leading to increased data reproducibility. | dispendix.com |

Ecotoxicological Assessments and Environmental Effects of Disperse Orange 5

Aquatic Ecotoxicity of Disperse Orange 5

The release of dyes into aquatic environments is a significant concern due to the potential for adverse effects on aquatic life. nih.gov Disperse dyes, including this compound, are characterized by their low water solubility, which influences their environmental fate and bioavailability. canada.cacanada.ca

Effects of this compound on Algal Growth and Photosynthesis

Studies on the impact of disperse dyes on algae have shown varied results. High concentrations of some disperse dyes can negatively affect algal growth. For instance, increasing concentrations of Disperse Orange 2RL led to a decrease in the dry weight of the alga Scenedesmus obliquus. researchgate.net The inhibition of photosynthesis in aquatic plants by certain disperse dyes is a concern as it can disrupt the primary production in aquatic ecosystems. iwaponline.com The coloration of water by dyes can also block light penetration, which is essential for photosynthesis. reading.ac.uk

Research on other orange dyes, such as Orange G, has demonstrated inhibitory effects on the photosynthesis of aquatic plants like Acorus calamus. This inhibition was observed through decreased net photosynthesis rate, maximum quantum yield of PSII, and actual photochemical efficiency. biologyjournal.in While direct studies on this compound's specific impact on algal photosynthesis are limited, the general understanding of disperse dyes suggests a potential for negative effects, particularly at higher concentrations. However, some assessments have noted that in certain ecotoxicological studies on azo disperse dyes and their analogues in algae, there is no report of light attenuation, which may affect the interpretation of the results. canada.ca

Impact of this compound on Aquatic Invertebrates and Fish

The aquatic toxicity of azo disperse dyes, including this compound, has been found to be highly variable, depending on the specific organism and the duration of exposure. canada.cagazette.gc.ca Acute toxicity tests on fish and crustaceans have often shown no effects near the known water solubility limits of these dyes. canada.ca However, chronic studies have revealed that fish and aquatic invertebrates can be sensitive to azo disperse dyes. canada.cagazette.gc.cacanada.ca

Smaller-sized azo disperse dyes are generally considered more bioavailable and therefore may pose a greater risk to aquatic organisms. canada.cagazette.gc.ca While this compound was part of an environmental monitoring project in Canada, it was not detected in the effluents of the wastewater treatment plants sampled. canada.ca

The following table summarizes the acute toxicity of various disperse dyes on aquatic organisms, providing a comparative context for the potential impact of this compound.

| Organism | Dye | Exposure Duration | Effect | Concentration (mg/L) | Reference |

| Daphnia similis | Disperse Red 1 | 48 hours | EC50 | 0.127 | canada.ca |

| Daphnia similis | Disperse Red 13 | 48 hours | EC50 | 0.019 | canada.ca |

| Daphnia magna | Direct Black 38 | 48 hours | LC50 | >100 | unesp.br |

| Daphnia magna | Reactive Blue 15 | 48 hours | LC50 | 686.5 | unesp.br |

| Artemia salina | Direct Black 38 | 48 hours | LC50 | 20.7 | unesp.br |

| Artemia salina | Reactive Blue 15 | 48 hours | LC50 | >1000 | unesp.br |

Terrestrial Ecotoxicity of this compound

The environmental fate of disperse dyes suggests that they are likely to adsorb to sludge during wastewater treatment. canada.ca This sludge may then be applied to land, leading to potential exposure in terrestrial ecosystems.

Influence of this compound on Soil Microbial Activity

The impact of azo dyes on soil microbial activity is an area of ongoing research. Some studies have shown that azo dyes can have inhibitory effects on soil enzymes and microbial populations. For instance, the degradation of Disperse Orange S-RL by Acinetobacter sp. has been studied, indicating that microbes can interact with these dyes. researchgate.net However, a study on Reactive Black 5 found that at a low concentration, it did not significantly modify organic matter decomposition, nitrogen mineralization, or microbial biomass in a silty loam soil. peerj.com Another study noted that high concentrations of azo dyes could significantly decrease ammonium (B1175870) oxidation and the numbers of ammonia-oxidizing bacteria. nih.gov The specific effects of this compound on soil microbial activity require further investigation.

Effects of this compound on Terrestrial Plants and Invertebrates

The application of sewage sludge containing disperse dyes to agricultural lands is a potential route of exposure for terrestrial plants and invertebrates. mdpi.com Phytotoxicity tests are crucial for assessing the impact of chemicals on terrestrial ecosystems. unesp.br Studies on other disperse dyes have shown that they can be taken up by plants. For example, laccase treatment of various disperse dyes was found to mitigate their phytotoxicity, as evidenced by increased wheat seed germination and growth rates. researchgate.net Research on the effects of textile dyes on earthworms (Eisenia foetida) has shown no significant impact on survival for some dyes. unesp.br However, direct data on the effects of this compound on terrestrial plants and invertebrates is limited.

Mechanisms of Ecotoxicity and Biomarker Responses for this compound in Non-Human Organisms

The ecotoxicity of azo disperse dyes is thought to have a common mode of action based on their similar chemical structures. canada.ca A key concern is the potential for the cleavage of the azo bond, which can release aromatic amines. canada.cagazette.gc.ca Some of these degradation products may be more toxic than the parent dye. researchgate.net

Biomarker responses can provide early warnings of toxic effects. In studies with other disperse dyes, such as Disperse Red 1, exposure has been shown to induce oxidative stress and affect reproductive rates in the freshwater invertebrate Hydra attenuata. researchgate.net Changes in the expression of certain enzymes and alterations in neuronal processes have also been observed. researchgate.net While these findings are for a different disperse dye, they highlight potential mechanisms of toxicity that could be relevant for this compound. The bioavailability of disperse dyes is influenced by their low water solubility and molecular size, which in turn affects their potential to cause harm to organisms. canada.ca

Remediation and Treatment Technologies for Disperse Orange 5 Contamination

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes are known to be effective in degrading complex organic molecules like dyes. researchgate.net These processes typically involve the generation of highly reactive hydroxyl radicals.

Ozonation and Fenton-Type Processes for this compound TreatmentOzonation and Fenton-type processes are powerful AOPs used for the decolorization and mineralization of textile effluents.researchgate.netresearchgate.netuludag.edu.trijirset.comThese methods have been successfully applied to various disperse and reactive dyes.researchgate.netresearchgate.netUnfortunately, no specific data, such as optimal pH, reagent dosage, or degradation kinetics, could be found for the treatment of this compound using these technologies.

Biological Treatment Strategies for this compound Effluents

Biological treatment methods are gaining prominence as environmentally friendly and cost-effective alternatives for the remediation of dye-contaminated wastewater. These strategies utilize the metabolic potential of microorganisms, plants, and their enzymes to break down or transform complex dye molecules into less harmful substances.

Anaerobic and Aerobic Bioremediation of this compound

The complete biodegradation of azo dyes like this compound often requires a two-step process involving both anaerobic and aerobic conditions. bioline.org.brsci-hub.se This sequential treatment is considered one of the most cost-effective methods for the complete mineralization of these dyes. bioline.org.br

Under anaerobic (oxygen-deficient) conditions, the initial and crucial step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. bioline.org.brtandfonline.commdpi.com This process is typically carried out by a variety of microorganisms, including bacteria, that possess enzymes like azoreductases. tandfonline.comjmbfs.orgijcmas.com The breakdown of the azo bond results in the formation of colorless aromatic amines. bioline.org.brmdpi.comijcmas.com While this step achieves decolorization, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. mdpi.comijcmas.comsciensage.info

The subsequent aerobic (oxygen-rich) stage is essential for the degradation of these potentially hazardous aromatic amines. bioline.org.brmdpi.com In the presence of oxygen, microorganisms utilize different enzymatic pathways, involving enzymes like hydroxylases and oxygenases, to break down the aromatic rings of the amines, ideally leading to their complete mineralization into non-toxic products like carbon dioxide and water. tandfonline.commdpi.com

Several bacterial strains have been identified for their ability to decolorize and degrade azo dyes. For instance, a bacterial consortium of Providencia rettgeri and Pseudomonas sp. demonstrated high decolorization efficiency (98-99%) for several azo dyes, including Disperse Red 78, which is structurally similar to this compound. nih.govnih.gov This consortium was effective under sequential microaerophilic/aerobic conditions, where the initial breakdown of the azo bond occurred in a low-oxygen environment, followed by the aerobic degradation of the resulting amines. nih.gov Studies have shown that a sequential microaerophilic/aerobic process can be more effective in preventing the accumulation of toxic aromatic amines compared to a solely microaerophilic or a sequential aerobic/microaerophilic process. nih.gov

The efficiency of bioremediation can be influenced by several factors, including the microbial species, pH, temperature, and the presence of other organic compounds. medcraveonline.comresearchgate.net For example, the bacterium Shewanella putrefaciens has been shown to completely decolorize Disperse Orange 3 within 8 hours under static conditions. nih.gov Another study isolated Acinetobacter sp. SRL8, which could decolorize Disperse Orange S-RL with an efficiency of over 90% under optimal microaerophilic conditions at 30°C and a pH of 7.0. researchgate.net

Table 1: Examples of Bacterial Strains in Azo Dye Bioremediation

| Bacterial Strain/Consortium | Target Dye(s) | Decolorization Efficiency | Conditions | Reference(s) |

| Providencia rettgeri HSL1 & Pseudomonas sp. SUK1 | Disperse Red 78, others | 98-99% | Sequential microaerophilic/aerobic | nih.govnih.gov |

| Shewanella putrefaciens AS96 | Disperse Orange 3, others | 100% in 8 hours | Static | nih.gov |

| Acinetobacter sp. SRL8 | Disperse Orange S-RL | >90% | Microaerophilic, 30°C, pH 7.0 | researchgate.net |

| Bacillus fusiformis KMK5 | Disperse Blue 79, Acid Orange 10 | Effective Degradation | Anoxic | nih.gov |

| Bacillus cereus ROC | Reactive Orange 16, Reactive Black 5 | Effective Degradation | Aerobic | plos.orgsemanticscholar.org |

Enzyme-Mediated Degradation of this compound (e.g., laccases, peroxidases)

Enzymatic treatment offers a more targeted approach to dye degradation, utilizing specific enzymes to catalyze the breakdown of dye molecules. jmbfs.orgijplantenviro.com Laccases and peroxidases are two key groups of enzymes that have shown significant potential in degrading a wide variety of dyes, including this compound. ijcmas.comscielo.brijcmas.com These enzymes are often produced by fungi, particularly white-rot fungi, and some bacteria. tandfonline.comscielo.brresearchgate.net

Laccases are multi-copper oxidoreductase enzymes that can oxidize a broad range of phenolic and non-phenolic compounds, including azo dyes. jmbfs.orgijplantenviro.comresearchgate.net They use molecular oxygen as an electron acceptor and can degrade dyes through a free radical mechanism, often without forming toxic aromatic amines. ijplantenviro.com The degradation of Disperse Orange 3 by the white-rot fungus Pleurotus ostreatus has been attributed to enzymes like laccase and lignin (B12514952) peroxidase. scielo.br The degradation process can involve both symmetric and asymmetric cleavage of the azo group. scielo.br Research has also shown that laccase from Bacillus licheniformis can be effective in decolorizing various dyes, with its efficiency being enhanced through protein engineering. nih.gov The effectiveness of laccase can be improved by using mediators, such as 1-hydroxybenzotriazole (B26582) (HBT), which can expand the range of substrates the enzyme can act upon. mdpi.comuminho.pt

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). tandfonline.comresearchgate.net These enzymes are also key components of the lignin-degrading system of white-rot fungi. ijcmas.comresearchgate.net Peroxidases have been shown to degrade azo dyes through either symmetric or asymmetric cleavage of the azo bond. ijplantenviro.com For instance, peroxidase isolated from cauliflower (Brassica oleracea) has demonstrated the ability to degrade Disperse Orange 25. ijplantenviro.comasianpubs.org Similarly, proteins with peroxidase activity from pointed gourd (Trichosanthes dioica) have been used to decolorize Disperse Orange 25, with the process being optimized by factors like pH, temperature, and the presence of a redox mediator. updatepublishing.com

Table 2: Enzyme-Mediated Degradation of Disperse Orange Dyes

| Enzyme Source | Target Dye | Key Findings | Reference(s) |

| Pleurotus ostreatus (fungus) | Disperse Orange 3 | Degradation attributed to laccase and lignin peroxidase; metabolites identified. | scielo.brcapes.gov.br |

| Cauliflower (Brassica oleracea) | Disperse Orange 25 | Successful degradation by peroxidase. | ijplantenviro.comasianpubs.org |

| Pointed Gourd (Trichosanthes dioica) | Disperse Orange 25 | Peroxidase showed significant decolorization, enhanced by a redox mediator. | updatepublishing.com |

| Pycnoporus sp. (fungus) | Various Disperse Dyes | Laccase achieved 51% to 96% decolorization depending on conditions. | mdpi.com |

Phytoremediation Potential for this compound Contaminated Sites

Phytoremediation is an emerging technology that uses plants to remove, degrade, or stabilize contaminants from soil and water. nepjol.inforesearchgate.net This plant-based approach is considered a cost-effective and aesthetically pleasing method for environmental cleanup. nih.gov While specific studies focusing solely on the phytoremediation of this compound are limited, research on other azo dyes provides strong evidence of its potential.

Plants can remediate dye-contaminated water and soil through several mechanisms, including:

Phytoextraction: The uptake and accumulation of contaminants into the plant tissues.

Phytodegradation: The breakdown of contaminants within the plant through metabolic processes, often involving plant enzymes. researchgate.net

Rhizofiltration: The adsorption or precipitation of contaminants onto the plant roots. researchgate.net

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that thrive in the root zone (rhizosphere).

The degradation of azo dyes in phytoremediation often involves a two-step process similar to microbial remediation: an initial reduction of the azo bond to form aromatic amines, followed by their further breakdown. nih.gov Plant enzymes such as peroxidases, laccases, and tyrosinases are believed to play a role in this degradation process. ijplantenviro.comncsu.edu

Studies have demonstrated the effectiveness of various aquatic and terrestrial plants in treating dye-laden wastewater. For example, the water hyacinth (Eichhornia crassipes) has been successfully used to remove dyes like Methylene Blue and Methyl Orange from synthetic wastewater. researchgate.net Another study showed that Juncus effusus is effective in the phytoremediation of Methyl Red and Methylene Blue. acs.org The combination of plants with specific microorganisms (plant-microbe systems) can further enhance the degradation of synthetic dyes by creating sequential anaerobic-aerobic conditions conducive to complete mineralization. nih.gov

Although direct research is needed, the existing literature strongly suggests that various plant species, particularly those known for their high biomass and tolerance to pollutants, could be effective in the phytoremediation of sites contaminated with this compound.

Industrial Applications and Material Science Integration of Disperse Orange 5

Utilization of Disperse Orange 5 in Textile Dyeing Processes

This compound is primarily used in the textile industry for dyeing synthetic fibers. worlddyevariety.comvulcanchem.com Its low water solubility and non-ionic nature make it ideal for hydrophobic fibers like polyester (B1180765) and nylon. blogspot.com

Dyeing Mechanisms and Interaction of this compound with Synthetic Fibers (e.g., polyester, nylon)

The application of this compound to synthetic fibers such as polyester and nylon involves a process where the dye, in a dispersed state, penetrates the amorphous regions of the polymer structure. blogspot.com As a disperse dye, it is insoluble in water and requires a dispersing agent to form a fine aqueous dispersion for the dyeing process. blogspot.com The dyeing mechanism relies on the diffusion of individual dye molecules from the aqueous phase into the solid fiber. blogspot.com

For polyester, which is a highly hydrophobic fiber, the dyeing process is typically carried out at high temperatures (around 130°C) and pressure. mdpi.com These conditions increase the kinetic energy of the dye molecules and swell the polyester fibers, allowing the dye to penetrate the fiber structure. blogspot.com The interaction between this compound and polyester is governed by van der Waals forces and dipole-dipole interactions. The dye molecules become physically trapped within the amorphous regions of the polyester polymer chains.

In the case of nylon, the dyeing process can occur at lower temperatures compared to polyester. The interaction also involves van der Waals forces, but hydrogen bonding can also play a role due to the presence of amide groups in the nylon polymer chain.

Colorfastness Properties and Application Performance of this compound on Textiles

The performance of this compound on textiles is evaluated based on its colorfastness properties, which refer to the resistance of the color to various external factors such as washing, light, and perspiration. worlddyevariety.commade-in-china.com The colorfastness is influenced by the strength of the interaction between the dye and the fiber, as well as the chemical stability of the dye molecule itself.

Below is a table summarizing the colorfastness properties of this compound on polyester, based on ISO and AATCC standards.

| Fastness Property | Test Method | Rating (Fading) | Rating (Staining) |

| Light Fastness | AATCC | 5 | - |

| ISO | 5 | - | |

| Washing Fastness | AATCC | 4-5 | 5 |

| ISO | 5 | 4-5 | |

| Perspiration Fastness | AATCC | 4-5 | 5 |

| ISO | 4-5 | 5 | |

| Ironing Fastness | AATCC | 4 | 3-4 |

| ISO | 5 | 3-4 |

(Data sourced from multiple industry and research reports) worlddyevariety.com

These ratings, on a scale of 1 to 5 (with 5 being the highest), indicate good to excellent fastness properties for this compound on polyester, making it a reliable choice for textile applications. worlddyevariety.com

This compound in Polymer and Plastic Coloration

Beyond textiles, this compound is also utilized for the coloration of various plastics and polymers. worlddyevariety.compylamdyes.com Its solubility in certain organic solvents and its ability to be finely dispersed allow for its integration into polymer matrices to impart a stable and vibrant orange color. worlddyevariety.comheubach.com It can be used to color materials such as PVC, polystyrene (PS), ABS, PMMA, and polycarbonate (PC). heubach.commade-in-china.com The process typically involves incorporating the dye into the polymer melt during extrusion or molding. heubach.com

Emerging Applications of this compound in Advanced Materials

The unique chemical structure and properties of this compound have led to its exploration in more advanced material science applications beyond traditional coloration.

Optical and Photonic Applications Involving this compound

Research has shown that certain disperse dyes, including derivatives and related compounds of this compound, possess nonlinear optical (NLO) properties. evitachem.comresearching.cn These properties are of interest for applications in photonics, such as in the development of optical switches and modulators. researching.cnchemicalbook.com The azo group (-N=N-) within the dye's structure contributes to its chromophoric and NLO characteristics. evitachem.comchemicalbook.com When incorporated into a polymer matrix, these dyes can influence the refractive index of the material under an applied electric field, which is a key principle in electro-optic devices. researching.cn

Sensor Development Utilizing this compound and its Derivatives

The electrochemical properties of this compound and its derivatives have been leveraged in the development of chemical sensors. For instance, research has demonstrated the use of a related compound, Disperse Orange 1, in an electrochemical immunosensor for detecting specific biological markers. The dye's ability to undergo redox reactions allows it to be used as a signaling molecule in such sensor systems. Furthermore, composites made with orange dyes have been investigated for their potential in creating flexible proximity sensors. mdpi.com

Regulatory Frameworks and Environmental Policy Pertaining to Disperse Orange 5

The use and discharge of disperse dyes, including Disperse Orange 5, are subject to a growing body of regulations and environmental policies worldwide. These frameworks aim to mitigate the potential risks to human health and ecosystems associated with this class of chemicals.

Conclusion and Future Research Directions on Disperse Orange 5

Synthesis of Key Research Findings and Methodological Advancements

Disperse Orange 5 is a monoazo dye recognized for its application in the textile industry, particularly for dyeing synthetic fibers like polyester (B1180765) and acetate (B1210297). Its chemical structure, featuring two aromatic rings connected by an azo group (–N=N–), imparts the vibrant color and stability necessary for these applications. The conventional synthesis method for similar disperse dyes involves diazotization and coupling reactions. For instance, the synthesis of Disperse Orange 3, a structurally related dye, utilizes the diazotization of p-phenylenediamine (B122844) followed by coupling with 4-nitroaniline (B120555) in an acidic environment under strict temperature control.

Methodological advancements have primarily focused on improving the efficiency and environmental footprint of the dyeing process and the analysis of the dye. Microwave-assisted dyeing has emerged as a promising technique, significantly reducing the time required for dyeing polyester fabrics compared to traditional methods. nih.govmdpi.com For the analysis of disperse dyes, including potentially allergenic and carcinogenic ones, high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard methods. labrulez.com More advanced techniques such as ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) have been developed to enhance robustness, selectivity, and sensitivity, while also reducing analysis times and solvent consumption. labrulez.com Electrochemical methods, including the use of biosensors, are also being explored for the detection of disperse dyes and their interaction with biological molecules like DNA. nih.gov

Research into the environmental fate of this compound and similar azo dyes indicates they have low water solubility and are not expected to degrade rapidly under aerobic conditions in water, soil, or sediment. canada.cagazette.gc.cacanada.ca When released into wastewater, they tend to adsorb to sludge. canada.ca Under anaerobic conditions, such as in sediments, these dyes can undergo reductive degradation, breaking the azo bond to form aromatic amines. canada.ca Studies on the photodegradation of disperse dyes have shown that they are generally resistant to light degradation. epa.gov Advanced oxidation processes (AOPs) and ultrasonic irradiation are being investigated as methods to decolorize and degrade these dyes in textile effluents. icrc.ac.ir

Identification of Unaddressed Research Gaps and Challenges for this compound

Despite the existing body of research, several gaps and challenges remain in the comprehensive understanding of this compound.

Key Research Gaps and Challenges:

Incomplete Degradation Pathways: While it is known that this compound can be partially degraded under anaerobic conditions, the complete breakdown into non-toxic metabolites remains a significant challenge. The exact nature of all intermediate and final degradation products and their respective toxicities are not fully characterized.

Environmental Persistence and Ecotoxicity: Although this compound is expected to have low bioavailability due to its low water solubility, its persistence in the environment is a concern. canada.cagazette.gc.cacanada.ca There is a need for more extensive long-term studies on its ecotoxicity, particularly in sediment-dwelling organisms where it is likely to accumulate. canada.ca The potential for bioaccumulation, though considered low, requires further validation across different trophic levels. canada.ca

Analytical Methodologies for Complex Matrices: While advanced analytical methods exist, challenges persist in their application to complex environmental and biological matrices. labrulez.comlcms.cz Matrix effects can interfere with the accurate quantification of this compound and its degradation products. lcms.cz The lack of commercially available analytical standards for some related azo dyes also hampers comprehensive analysis. nih.gov

Direct Cathodic Decolorization: The direct electrochemical reduction of disperse dyes at a cathode has been largely unaddressed in scientific studies. mdpi.com The low water solubility of these dyes presents a significant hurdle for efficient electron transfer, limiting the effectiveness of this potential wastewater treatment method. mdpi.com

Understanding Photodegradation Mechanisms: The mechanisms of photodegradation and potential self-healing observed in some dye-doped polymers are not fully understood for all systems. aip.org While models exist, their quantitative applicability to various polymer-dye systems, including those with this compound, requires further investigation. aip.org

Prospective Research Avenues and Innovative Technologies for this compound Studies

Future research on this compound should be directed towards addressing the identified gaps and leveraging innovative technologies to develop a more sustainable and safer profile for this compound.

Prospective Research Avenues:

Advanced Degradation Technologies: Research into more effective degradation technologies is crucial. This includes optimizing existing AOPs and exploring novel approaches like enzymatic degradation using laccases or peroxidases, and microbial degradation with specifically adapted consortia. icrc.ac.irsciensage.info The development of photocatalytic systems using nanomaterials could also offer a promising route for complete mineralization.

Eco-Friendly Synthesis and Dyeing Processes: There is a growing trend towards the development of eco-friendly disperse dyes. archivemarketresearch.com Future synthesis routes could focus on using less hazardous starting materials and greener solvents. Innovations in dyeing technology, such as supercritical fluid dyeing with carbon dioxide, could eliminate water consumption and wastewater generation.

Advanced Analytical and Sensing Platforms: The development of multi-modal sensing platforms that combine different analytical techniques could enhance the reliability of dye detection in complex samples. nih.gov Integrating artificial intelligence and machine-learning algorithms into electrochemical sensing systems could improve signal processing and multi-analyte discrimination. nih.gov Continued development of label-free immunosensors and DNA biosensors will be valuable for monitoring environmental and biological interactions. nih.gov

Computational Modeling and Predictive Toxicology: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can be further developed and validated to predict the environmental fate, transport, and toxicity of this compound and its degradation products. canada.ca This can help in prioritizing research efforts and in the early-stage design of safer alternative dyes.

Nanotechnology in Dye Formulation and Treatment: Nanotechnology offers several innovative avenues. Encapsulating dyes in nanocarriers could improve their application efficiency and reduce losses to wastewater. archivemarketresearch.com The use of nanostructured materials, such as zeolites synthesized from industrial byproducts like cenospheres, as adsorbents for dye removal from effluents presents an economical and eco-friendly treatment option. iwaponline.comresearchgate.net

Q & A

Q. What safety protocols are essential for handling Disperse Orange 3 in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats), fume hoods, and HEPA filters to mitigate inhalation risks (H335). Emergency procedures include eyewash stations (15-minute rinsing for eye exposure; H319) and contaminated waste segregation (incineration at >1000°C; P501). Regular hazard training aligned with GHS guidelines is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.